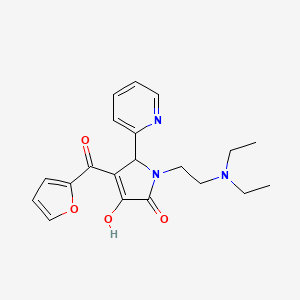![molecular formula C20H22N2O5S B2562944 N-((1-(ベンゾ[d][1,3]ジオキソール-5-イル)-5-オキソピロリジン-3-イル)メチル)-2,5-ジメチルベンゼンスルホンアミド CAS No. 954609-31-5](/img/structure/B2562944.png)
N-((1-(ベンゾ[d][1,3]ジオキソール-5-イル)-5-オキソピロリジン-3-イル)メチル)-2,5-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has captured significant interest in the scientific community. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural components, which combine elements of benzo[d][1,3]dioxole and pyrrolidinone with a sulfonamide group, contribute to its distinctive properties and potential utility.
科学的研究の応用
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide has diverse applications across several scientific fields:
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: : Its unique structure makes it a potential candidate for use in catalytic processes.
Biology
Biochemical Studies: : Investigated for its interactions with various biomolecules.
Enzyme Inhibition: : Potentially useful as an inhibitor for specific enzymes due to its sulfonamide group.
Medicine
Pharmaceutical Development: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Design: : Utilized in the design of new drugs with improved efficacy and selectivity.
Industry
Material Science: : Applied in the development of new materials with specific properties.
Agricultural Chemicals: : Potential use as a component in the formulation of agrochemicals.
作用機序
Target of Action
The primary targets of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide are microtubules and their component protein, tubulin . These targets are crucial for cell division and growth, making them a leading target for anticancer agents .
Mode of Action
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide interacts with its targets by modulating microtubule assembly . This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to downstream effects such as the induction of apoptosis in cancer cells .
Pharmacokinetics
It is generally important for such compounds to have good bioavailability, which is influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity.
生化学分析
Biochemical Properties
The biochemical properties of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide are largely unexplored. Related compounds have shown significant interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have demonstrated significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on related compounds suggest that dosage can significantly impact the observed effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic synthesis methods. A common synthetic route begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the pyrrolidinone ring. Key steps in this process often involve:
Formation of the benzo[d][1,3]dioxole intermediate: through reactions such as cyclization.
Construction of the pyrrolidinone ring: via amide coupling and cyclization reactions.
Incorporation of the sulfonamide group: through sulfonation reactions.
Industrial Production Methods
For industrial-scale production, optimizations are made to enhance yield and efficiency while minimizing costs and environmental impact. This may involve the use of automated synthesizers and continuous flow chemistry techniques. These methods streamline the process, allowing for large-scale production with consistent quality.
化学反応の分析
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo a variety of chemical reactions:
Oxidation: : The benzo[d][1,3]dioxole ring can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: : Reduction reactions can be employed to modify the pyrrolidinone ring, potentially converting it into different states.
Substitution: : The compound can participate in substitution reactions, where functional groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride, are employed in reduction processes.
Catalysts and solvents: : Such as palladium on carbon or various organic solvents, are used to facilitate substitution reactions.
Major Products
The specific products formed from these reactions depend on the reaction conditions and the reagents used. For instance, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction and substitution reactions can lead to a wide variety of structurally diverse compounds.
類似化合物との比較
Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide
Uniqueness
What sets N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide apart from its similar compounds is its specific substitution pattern on the benzenesulfonamide group. This particular arrangement imparts unique chemical properties, such as altered binding affinity and reaction specificity, making it a valuable compound for various scientific explorations.
特性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-3-4-14(2)19(7-13)28(24,25)21-10-15-8-20(23)22(11-15)16-5-6-17-18(9-16)27-12-26-17/h3-7,9,15,21H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGXNUVOHJKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
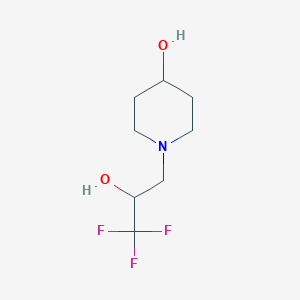
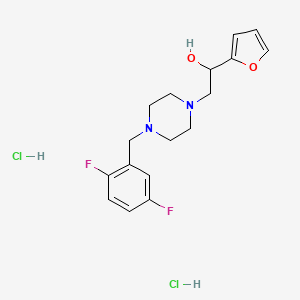
![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)
![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)
![1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2562868.png)
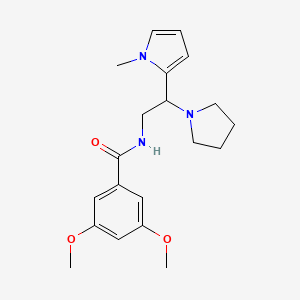
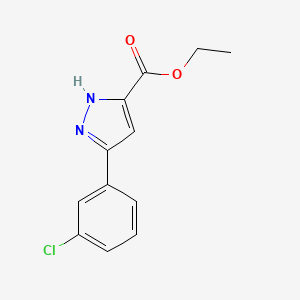
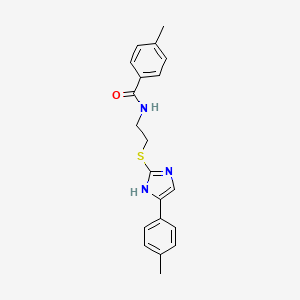
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)
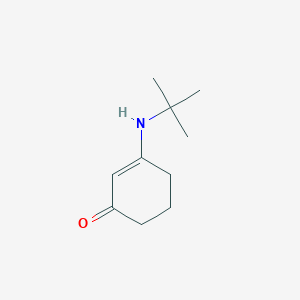
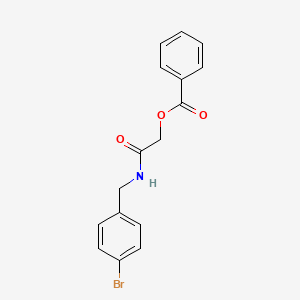
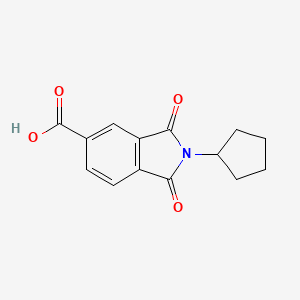
![3-(3-methylthiophen-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2562879.png)
